molecular formula C21H22N2O3 B14093659 5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide

5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide

Cat. No.: B14093659
M. Wt: 350.4 g/mol
InChI Key: JNAOELMCUFRDOI-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by its pyridine ring, benzyloxy group, and bicyclo[221]hept-5-en-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.

    Attachment of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert the pyridine ring to a piperidine ring.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-one: A related compound with a similar bicyclic structure.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another compound with a similar bicyclic structure but different functional groups.

Uniqueness

5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide is unique due to its combination of a pyridine ring, benzyloxy group, and bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C21H22N2O3/c24-19-10-18(21(25)23-11-17-9-15-6-7-16(17)8-15)22-12-20(19)26-13-14-4-2-1-3-5-14/h1-7,10,12,15-17H,8-9,11,13H2,(H,22,24)(H,23,25)

InChI Key

JNAOELMCUFRDOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4

Origin of Product

United States

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